An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-2-(difluoromethyl)-3-pyridinol
An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-2-(difluoromethyl)-3-pyridinol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
6-Chloro-2-(difluoromethyl)-3-pyridinol is a halogenated pyridinol derivative of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a chlorine atom, a difluoromethyl group, and a hydroxyl group on the pyridine scaffold imparts a unique combination of electronic and steric properties that can profoundly influence its biological activity and pharmacokinetic profile. A comprehensive understanding of its physicochemical properties is paramount for its rational application in drug design, formulation development, and as a synthetic building block. This guide provides a detailed examination of the key physicochemical parameters of 6-Chloro-2-(difluoromethyl)-3-pyridinol, including its structural and thermal properties, solubility profile, and ionization characteristics. In the absence of extensive experimental data in publicly available literature, this guide integrates high-quality computational predictions with established experimental methodologies, offering a robust framework for researchers.
Chemical Identity and Molecular Structure
6-Chloro-2-(difluoromethyl)-3-pyridinol is identified by the Chemical Abstracts Service (CAS) number 1803709-05-8 [1]. Its molecular formula is C₆H₄ClF₂NO, corresponding to a molecular weight of 179.55 g/mol [1].
The molecular structure, depicted below, features a pyridine ring substituted at the 2, 3, and 6 positions. The 3-hydroxyl group can participate in hydrogen bonding, influencing solubility and interactions with biological targets. The 6-chloro substituent and the 2-difluoromethyl group are electron-withdrawing, which can impact the acidity of the hydroxyl group and the overall electronic distribution of the molecule.
Caption: 2D structure of 6-Chloro-2-(difluoromethyl)-3-pyridinol.
Thermal and Physical Properties
The physical state and thermal stability of a compound are critical for its handling, storage, and formulation. 6-Chloro-2-(difluoromethyl)-3-pyridinol is listed as a solid at room temperature[1].
Melting Point
| Property | Predicted Value (°C) | Prediction Method |
| Melting Point | 145 - 165 | Fragment-based contribution models[2] |
Note: This is a predicted value and should be confirmed experimentally.
Experimental Protocol for Melting Point Determination
The determination of a melting point is a standard procedure in organic chemistry, typically performed using a capillary melting point apparatus.
Caption: Workflow for Melting Point Determination.
Step-by-Step Methodology:
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Sample Preparation: A small amount of 6-Chloro-2-(difluoromethyl)-3-pyridinol is finely ground and packed into a thin-walled capillary tube to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.
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Heating: The sample is heated at a rapid rate until the temperature is about 20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to ensure thermal equilibrium.
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Observation and Recording: The temperature at which the first droplet of liquid appears (T_onset) and the temperature at which the entire sample becomes a clear liquid (T_clear) are recorded.
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Reporting: The melting point is reported as the range between T_onset and T_clear. A narrow melting range is indicative of high purity.
Solubility Profile
Solubility is a critical determinant of a drug candidate's bioavailability and formulation feasibility. The "like dissolves like" principle suggests that the polarity of 6-Chloro-2-(difluoromethyl)-3-pyridinol will govern its solubility in various solvents[3]. The presence of both a polar hydroxyl group and nonpolar halogenated moieties suggests a nuanced solubility profile.
Predicted Solubility
Computational models provide valuable initial estimates of a compound's solubility in aqueous and organic media.
| Property | Predicted Value | Prediction Method |
| Aqueous Solubility | Low to moderate | Based on logP and polar surface area[4] |
| logP (Octanol/Water) | 1.5 - 2.5 | Atom/fragment contribution methods[5][6] |
Note: These are predicted values and should be confirmed experimentally. A positive logP value indicates a preference for the lipid (octanol) phase over the aqueous phase, suggesting that the compound is likely to have moderate to good membrane permeability.
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.
Caption: Shake-Flask Method for Solubility Determination.
Step-by-Step Methodology:
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Preparation of Saturated Solution: An excess amount of solid 6-Chloro-2-(difluoromethyl)-3-pyridinol is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline, or an organic solvent) in a sealed vial.
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Equilibration: The vial is agitated at a constant temperature for an extended period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
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Phase Separation: The suspension is centrifuged to pellet the excess solid. The supernatant is then carefully filtered through a chemically inert syringe filter (e.g., 0.45 µm PTFE) to obtain a clear, saturated solution.
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Quantification: The concentration of the compound in the filtrate is determined using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with standard solutions of known concentrations is used for accurate quantification.
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Reporting: The solubility is reported in units such as mg/mL or µg/mL at the specified temperature.
Ionization Constant (pKa)
The pKa value defines the extent of ionization of a molecule at a given pH. This is a critical parameter for drug candidates as it influences their absorption, distribution, metabolism, and excretion (ADME) properties. 6-Chloro-2-(difluoromethyl)-3-pyridinol has a weakly acidic hydroxyl group and a weakly basic pyridine nitrogen.
Predicted pKa Values
Due to the electron-withdrawing effects of the chloro and difluoromethyl substituents, the hydroxyl group is expected to be more acidic (lower pKa) than that of a simple pyridinol, and the pyridine nitrogen is expected to be less basic (lower pKa).
| Ionizable Group | Predicted pKa | Prediction Method |
| Acidic (OH) | 6.5 - 7.5 | Quantum mechanics and empirical models[7] |
| Basic (N) | 1.0 - 2.0 | Based on substituent effects on pyridine[8] |
Note: These are predicted values and should be confirmed experimentally. The predicted pKa of the hydroxyl group suggests that the compound will exist as a mixture of neutral and anionic forms at physiological pH (7.4).
Experimental Protocol for pKa Determination (Potentiometric Titration)
Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.
Caption: Workflow for pKa Determination by Potentiometric Titration.
Step-by-Step Methodology:
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Sample Preparation: A precise amount of 6-Chloro-2-(difluoromethyl)-3-pyridinol is dissolved in a suitable solvent system, often a co-solvent like methanol-water, to ensure solubility of both the neutral and ionized forms.
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Titration Setup: The solution is placed in a thermostated vessel, and a calibrated pH electrode is immersed in the solution.
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Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), added in small, precise increments.
-
Data Collection: The pH of the solution is recorded after each addition of titrant, allowing the reading to stabilize.
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Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the pH at which the compound is 50% ionized.
Spectroscopic Profile
Spectroscopic data provides invaluable information for the structural confirmation and identification of 6-Chloro-2-(difluoromethyl)-3-pyridinol.
Predicted Spectral Data
In the absence of published experimental spectra, computational methods can predict the key features of the NMR, IR, and mass spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and a triplet for the proton of the difluoromethyl group due to coupling with the two fluorine atoms. The hydroxyl proton may appear as a broad singlet.
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¹³C NMR: The carbon spectrum will show six distinct signals for the carbon atoms of the pyridine ring and the difluoromethyl group. The carbon of the difluoromethyl group will appear as a triplet due to one-bond coupling with the fluorine atoms.
Infrared (IR) Spectroscopy: The IR spectrum is predicted to exhibit characteristic absorption bands corresponding to the functional groups present in the molecule:
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O-H stretch: A broad band in the region of 3200-3600 cm⁻¹.
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C-H stretch (aromatic): Peaks around 3000-3100 cm⁻¹.
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C=C and C=N stretching (aromatic ring): Bands in the 1400-1600 cm⁻¹ region.
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C-F stretch: Strong absorptions in the 1000-1200 cm⁻¹ range.
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C-Cl stretch: A band in the 600-800 cm⁻¹ region.
Mass Spectrometry (MS): Under electron ionization (EI), the mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 179 and 181 with an approximate 3:1 ratio, characteristic of a compound containing one chlorine atom. Common fragmentation pathways would likely involve the loss of HF, HCl, and CO.
Conclusion
This technical guide provides a comprehensive overview of the key physicochemical properties of 6-Chloro-2-(difluoromethyl)-3-pyridinol, a compound of interest in contemporary drug discovery. While experimental data remains limited, the integration of high-quality computational predictions with established analytical methodologies offers a robust framework for its characterization and application. The predicted properties—moderate lipophilicity, potential for hydrogen bonding, and ionization at physiological pH—suggest that this compound possesses a favorable profile for further investigation as a drug candidate or a versatile synthetic intermediate. The experimental protocols detailed herein provide a clear path for the empirical validation of these computationally derived parameters, which is an essential step in advancing our understanding and utilization of this promising molecule.
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